molecular formula C7H9NOS B1297079 2-(2-Furyl)thiazolidine CAS No. 51859-60-0

2-(2-Furyl)thiazolidine

Cat. No. B1297079
CAS RN: 51859-60-0
M. Wt: 155.22 g/mol
InChI Key: HXQNTXBXKKMEFR-UHFFFAOYSA-N
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Description

“2-(2-Furyl)thiazolidine” is a chemical compound with the formula C7H9NOS . It is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine motifs are intriguing and have been used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “2-(2-Furyl)thiazolidine” includes sulfur at the first position and nitrogen at the third position . The IUPAC Standard InChI is InChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2 .


Chemical Reactions Analysis

The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions result in a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Furyl)thiazolidine” is 155.217 . More detailed physical and chemical properties may require specific experimental measurements or computations which are not available in the current resources.

Scientific Research Applications

Catalytic Properties in Organic Synthesis

2-(2-Furyl)thiazolidine and its derivatives have been explored for their catalytic properties in organic synthesis. Skvortsov et al. (2010) investigated 2-aryl- and 2-furyl-4-carboxy-1,3-thiazolidines, finding that these compounds exist in equilibrium between neutral and zwitter-ion forms in solution. They demonstrated that these thiazolidines, as ligands in rhodium complexes, effectively catalyze the hydrosilylation of acetophenone with diphenylsilane. The study highlighted that thiazolidines with donor substituents in the para-position of the benzene ring exhibited maximal asymmetrical induction (Skvortsov et al., 2010).

Flavor Formation in Food Chemistry

In the field of food chemistry, 2-(2-Furyl)thiazolidine plays a role in flavor formation via the Maillard reaction. Vauthey et al. (2000) studied the thermal reactions of cysteine/furfural in structured fluids such as L(2) microemulsions and cubic phases. They found that the formation of 2-furfurylthiol, a key aroma compound, was significantly enhanced in these structured fluids, leading to the formation of 2-(2-furyl)thiazolidine. This study indicated the potential of these fluids as efficient microreactors for flavor generation in the food industry (Vauthey et al., 2000).

Fungicidal and Antimicrobial Properties

Tiwari and Nizamuddin (2013) synthesized several 2-substituted arylamino-5-(2'-furyl)-1,3,4-thiadiazolo[3,2-c]thiazoles and evaluated their antifungal activities against various pathogens. Their research contributed to the understanding of the fungicidal properties of furyl-thiazolidine derivatives (Tiwari & Nizamuddin, 2013). Additionally, Y. Kato (1971) focused on the antibacterial activity of 5-[2-(5-nitro-2-furyl)-1-(2-furyl)vinyl]-2-amino-1,3,4-thiadiazole and its derivatives, demonstrating significant antibacterial effects, further highlighting the potential of 2-(2-Furyl)thiazolidine in antimicrobial applications (Kato, 1971).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-(furan-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQNTXBXKKMEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966184
Record name 2-(Furan-2-yl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furyl)thiazolidine

CAS RN

51859-60-0
Record name Thiazolidine, 2-(2-furyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051859600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Furan-2-yl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furan-2-yl)-1,3-thiazolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Yasuhara, K Kawada… - Journal of agricultural and …, 1998 - ACS Publications
A new analytical method to determine trace carbonyl compounds in foods and beverages by derivatization and gas chromatography/mass spectrometry has been developed. A total of …
Number of citations: 23 pubs.acs.org
S Vauthey, C Milo, P Frossard, N Garti… - Journal of agricultural …, 2000 - ACS Publications
Thermal reactions of cysteine/furfural and cysteine/ribose mixtures were studied in model systems to gain more insight into the influence of structured fluids such as L 2 microemulsions …
Number of citations: 88 pubs.acs.org
K Umano, Y Hagi, K Nakahara, A Shyoji… - Journal of Agricultural …, 1995 - ACS Publications
Volatile chemicals formed from heated D-glucose, L-cysteine, or D-glucose/L-cysteine were collected in three traps (20, 0, and-78 C) connected in series, recovered, and analyzed. A …
Number of citations: 98 pubs.acs.org
M Fanun, M Leser, A Aserin, N Garti - Colloids and Surfaces A …, 2001 - Elsevier
Thermal reactions of cysteine/furfural mixture were studied as a model system to gain more insight into the influence of structured fluids such as water-in-oil nonionic microemulsions on …
Number of citations: 57 www.sciencedirect.com
F Peng, XH Yang - Advanced Materials Research, 2013 - Trans Tech Publ
Using solid phase microextraction - Gas Chromatography - mass spectrometry (SPME-GC-MS) technique to acid and methionine bad blood (ASA-Met) analysis of the reaction products, …
Number of citations: 0 www.scientific.net
T Shibamoto - Analysis of Nonalcoholic Beverages, 1988 - Springer
Formaldehyde is the simplest and one of the most abundant aldehydes found in foods and beverages. Formaldehyde is also an important air pollutant in a variety of outdoor and indoor …
Number of citations: 3 link.springer.com
S Luo, HY Zhou, L Wang, AN Yu… - Advanced Materials …, 2012 - Trans Tech Publ
By the headspace-solid phase micro-extraction – gas chromatography – mass spectrometry (Headspace-SPME–GC–MS) technology, this article identifies products from the model …
Number of citations: 1 www.scientific.net
ME Leser, L Sagalowicz, M Michel… - Advances in colloid and …, 2006 - Elsevier
Polar lipids, such as monoglycerides and phospholipids, are amphiphilic molecules commonly used as processing and stabilization aids in the manufacturing of food products. As all …
Number of citations: 127 www.sciencedirect.com
WS Hamama, ME Ibrahim, HA Raoof… - Research on Chemical …, 2017 - Springer
This review provides a survey of the advances in the methods of formation and chemical reactivity of bicyclic [1,3,4]thiadiazole 5-5 systems containing ring-junction nitrogen over the …
Number of citations: 6 link.springer.com
水谷純也, 半谷悠美子, 松山晃 - 食品照射, 1967 - jstage.jst.go.jp
L-シスチン, L-システイン, thiazolidine-4-carboxylic acid, 2-(2-furyl) thiazolidine-4-carboxylic acid および 2-phenylthiazolidine-4-carboxylic acid を, それぞれ 0.0004~ 0.01 M の水溶液として, …
Number of citations: 5 www.jstage.jst.go.jp

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